OSC Enzymatic Inhibition Potency: Ro 48-8071 vs. BIBB 515
Ro 48-8071 demonstrates approximately 5.5-fold greater potency in inhibiting human oxidosqualene cyclase (OSC) compared to the alternative OSC inhibitor BIBB 515, based on reported IC₅₀ values. This difference translates to a lower effective concentration required to achieve equivalent enzymatic suppression in in vitro systems [1].
| Evidence Dimension | OSC enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | ~6.5 nM (human liver OSC) |
| Comparator Or Baseline | BIBB 515: 36 nM (human OSC) |
| Quantified Difference | ~5.5-fold greater potency for Ro 48-8071 |
| Conditions | In vitro enzyme inhibition assays using human OSC preparations. |
Why This Matters
For researchers designing dose-response experiments or screening campaigns, the higher potency of Ro 48-8071 allows for lower compound usage, potentially reducing off-target effects and conserving valuable compound stock.
- [1] Morand OH, Aebi JD, Dehmlow H, Ji YH, Gains N, Lengsfeld H, Himber J. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin. J Lipid Res. 1997 Feb;38(2):373-90. View Source
